1-(4-Pyridyl)piperazine

Catalog No.
S581687
CAS No.
1008-91-9
M.F
C9H13N3
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Pyridyl)piperazine

CAS Number

1008-91-9

Product Name

1-(4-Pyridyl)piperazine

IUPAC Name

1-pyridin-4-ylpiperazine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2

InChI Key

OQZBAQXTXNIPRA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=NC=C2

Synonyms

1-(4-pyridyl)piperazine

Canonical SMILES

C1CN(CCN1)C2=CC=NC=C2

The exact mass of the compound 1-(4-Pyridyl)piperazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Pyridyl)piperazine (CAS 1008-91-9) is a bifunctional heterocyclic building block characterized by a reactive secondary piperazine amine and a para-substituted pyridine ring . With a predicted pKa of approximately 10.73 and a LogP of 0.88, it offers a highly accessible nucleophilic site for cross-coupling and alkylation, alongside a rigid, unhindered pyridyl nitrogen ideal for hydrogen bonding or metal coordination . In industrial procurement, it is primarily selected over generic piperazines to introduce basic, water-soluble, and linearly extending pharmacophores or structural motifs into active pharmaceutical ingredients (APIs) and advanced coordination polymers without requiring complex protection-deprotection workflows.

Procurement substitution with the closely related 1-(2-pyridyl)piperazine or unsubstituted piperazine fundamentally compromises downstream processability and product architecture . While 1-(2-pyridyl)piperazine shares the same molecular weight, the ortho-positioning of the piperazine ring creates severe steric hindrance around the pyridine nitrogen, forcing it to act as a bidentate chelator rather than a linear bridging ligand . Furthermore, substituting with cheap, unsubstituted piperazine necessitates the use of stoichiometric protecting groups (e.g., Boc-anhydride) to prevent bis-alkylation, significantly increasing step count, solvent waste, and overall manufacturing costs. Finally, replacing the pyridyl group with a phenyl ring (1-phenylpiperazine) drastically reduces aqueous solubility, leading to formulation failures in physiological media.

Coordination Geometry and Framework Extension vs. 1-(2-Pyridyl)piperazine

In the synthesis of coordination polymers, the positional isomerism of the pyridyl nitrogen dictates the macroscopic architecture. 1-(4-Pyridyl)piperazine provides an unhindered para-nitrogen, enabling 180° linear bridging between metal centers [1]. In contrast, 1-(2-pyridyl)piperazine suffers from ortho-steric clashes and typically enforces bidentate chelation, terminating framework extension [1]. This geometric distinction makes the 4-pyridyl isomer mandatory for constructing triperiodic networks.

Evidence DimensionLigand Coordination Mode
Target Compound Data180° linear bridging (ditopic extension)
Comparator Or Baseline1-(2-Pyridyl)piperazine: ~60-90° bidentate chelation
Quantified DifferenceShifts topology from 0D discrete mononuclear chelates to 1D/2D/3D extended coordination networks
ConditionsHydrothermal MOF synthesis with transition metals

Essential for materials scientists procuring building blocks specifically designed to propagate porous, extended frameworks rather than discrete metal complexes.

Processability and Mono-Functionalization Efficiency vs. Unsubstituted Piperazine

1-(4-Pyridyl)piperazine features a single, highly reactive secondary amine (pKa ~10.73) while the second nitrogen is incorporated into the deactivated pyridine ring . When utilizing unsubstituted piperazine for mono-alkylation, chemists must typically employ mono-Boc protection to suppress bis-alkylation byproducts, which can account for >30% yield loss . Procuring the pre-functionalized 1-(4-pyridyl) core eliminates these protection/deprotection steps, directly improving the atom economy and throughput of cross-coupling workflows.

Evidence DimensionSynthetic Step Count for Mono-Functionalization
Target Compound Data1 step (direct coupling via secondary amine)
Comparator Or BaselineUnsubstituted Piperazine: 3 steps (protection, coupling, deprotection)
Quantified DifferenceEliminates 2 synthetic steps and prevents bis-alkylation yield losses
ConditionsElectrophilic functionalization (e.g., SNAr, Buchwald-Hartwig) in standard organic solvents

Directly lowers procurement costs, reagent waste, and process time by avoiding the need for expensive mono-protected piperazine derivatives.

Aqueous Solubility and ADME Profile vs. 1-Phenylpiperazine

For medicinal chemistry applications, the substitution of a phenyl ring with a pyridyl ring profoundly impacts formulation compatibility. 1-(4-Pyridyl)piperazine exhibits a calculated LogP of 0.88, making it highly soluble in aqueous media . In contrast, 1-phenylpiperazine is significantly more lipophilic (LogP ~1.58) . This reduction in lipophilicity enhances the dissolution profile of downstream APIs, reducing the need for complex formulation strategies to achieve oral bioavailability.

Evidence DimensionCalculated Lipophilicity (LogP)
Target Compound DataLogP ~0.88 (High aqueous solubility)
Comparator Or Baseline1-Phenylpiperazine: LogP ~1.58 (Lower aqueous solubility)
Quantified Difference~0.7 log unit reduction in lipophilicity
ConditionsPhysiological pH aqueous buffer systems for ADME screening

Allows medicinal chemists to improve drug-like properties and oral bioavailability without altering the core piperazine trajectory.

Synthesis of Triperiodic Metal-Organic Frameworks (MOFs)

Due to its unhindered para-nitrogen and linear bridging capability, 1-(4-Pyridyl)piperazine is the preferred ligand for constructing extended 2D and 3D coordination polymers. It is specifically procured over 2-pyridyl isomers when researchers require ditopic extension rather than metal chelation, particularly in hydrothermal syntheses involving transition metals like zinc or copper .

High-Throughput Library Synthesis for Kinase Inhibitors

In pharmaceutical development, 1-(4-Pyridyl)piperazine serves as a highly efficient building block for generating libraries of mono-substituted piperazine therapeutics. By eliminating the need for Boc-protection strategies required by generic piperazine, it streamlines SNAr and Buchwald-Hartwig cross-coupling workflows, accelerating the discovery of novel CNS agents and kinase inhibitors .

ADME Optimization of Lipophilic Drug Leads

When a drug candidate exhibits poor aqueous solubility due to excessive hydrophobic bulk, replacing a phenylpiperazine moiety with 1-(4-Pyridyl)piperazine strategically lowers the LogP while maintaining a similar steric footprint. This makes it a critical procurement choice for lead optimization campaigns focused on improving oral bioavailability and formulation compatibility in physiological media .

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.110947427 g/mol

Monoisotopic Mass

163.110947427 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1008-91-9

Wikipedia

1-(4-Pyridyl)piperazine

Dates

Last modified: 08-15-2023
Pacold et al. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate. Nature Chemical Biology, doi: 10.1038/nchembio.2070, published online 25 April 2016

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